molecular formula C7H5FN2O B1344573 4-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 256519-10-5

4-fluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1344573
CAS No.: 256519-10-5
M. Wt: 152.13 g/mol
InChI Key: VVYKWGJCWMEJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the introduction of a fluorine atom into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a precursor benzimidazole compound. For example, this compound can be synthesized by reacting 4-chloro-1H-benzo[d]imidazol-2(3H)-one with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-benzo[d]imidazol-2(3H)-one
  • 4-bromo-1H-benzo[d]imidazol-2(3H)-one
  • 4-methyl-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

The presence of the fluorine atom in 4-fluoro-1H-benzo[d]imidazol-2(3H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its non-fluorinated analogs. These properties make it a valuable compound in drug discovery and development .

Biological Activity

4-Fluoro-1H-benzo[d]imidazol-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position of the benzimidazole ring, which influences its biological activity. The compound's structure can be represented as follows:

C8H6FN3O\text{C}_8\text{H}_6\text{F}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, including:

  • Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, including HepG2 and T24T cells.
  • Antimicrobial Activity : It demonstrates notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Neurological Effects : It acts as a positive allosteric modulator of GABA-A receptors, suggesting potential use in treating neurological disorders.

Anticancer Mechanism

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. In studies involving HepG2 cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis rates. The mechanism includes:

  • Upregulation of Pro-apoptotic Proteins : Increased levels of caspase-3 and Bax were observed, while anti-apoptotic Bcl-2 levels decreased.
  • Cell Cycle Arrest : Flow cytometry results showed a shift in cell cycle distribution, indicating that the compound effectively halts proliferation in cancer cells .

Antimicrobial Mechanism

In antimicrobial studies, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were below 10 µg/mL for several strains, suggesting its potential as an antibacterial agent .

Neurological Modulation

The compound has been identified as a positive allosteric modulator (PAM) of GABA-A receptors. This interaction enhances the receptor's response to GABA, potentially offering therapeutic avenues for anxiety and seizure disorders .

Anticancer Studies

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value below 30 µM. The treatment led to a marked increase in apoptotic cell populations and significant changes in cell cycle dynamics.

Treatment Concentration (µM)% Viability% Apoptosis
01005
107815
304535
502560

Antimicrobial Efficacy

In a comparative study against various bacterial strains, the compound showed remarkable efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<1
Escherichia coli<5
Candida albicans<10

Properties

IUPAC Name

4-fluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKWGJCWMEJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Fluorobenzene-1,2-diamine (0.600 g, 4.76 mmol) was dissolved in THF (14.82 ml) and 1,1′-carbonyldiimidazole (0.848 g, 5.23 mmol) was added at RT. The reaction mixture was stirred overnight at RT and then heated for 24 hours at 50° C. The mixture was cooled to RT and ammonia in MeOH (1.5 ml) was added and the mixture stirred for 30 minutes. The mixture was diluted with water (40 ml) and the resultant brown solid was collected by filtration, washed with water and then dried in vacuo to afford 4-fluoro-1H-benzo[d]imidazol-2(3H)-one (0.700 g, 97%) which was used in the next step without further purification; 1H NMR (400 MHz, DMSO-d6) 6.81 (2H, ddd), 6.88-6.95 (1H, m), 10.82 (1H, s), 11.08 (1H, s); m/z: (ES−) M-H−, 151.19. b) A solution of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one (0.7 g, 4.60 mmol) in phosphorus oxychloride (14.11 ml, 151.39 mmol) was heated at 100° C. for 18 hours. The reaction mixture was cooled to RT and excess phosphorus oxychloride was evaporated in vacuo. The residue was neutralized slowly (Care: exotherm) with saturated sodium bicarbonate solution (10 ml), and the mixture was then extracted with EtOAc (3×20 ml). The combined organic layers were washed with saturated brine and then dried over Na2SO4, filtered and evaporated to afford 2-chloro-7-fluoro-1H-benzo[d]imidazole (0.740 g, 94%) which was used in the next step without further purification; 1H NMR (400 MHz, DMSO-d6) 7.01-7.11 (1H, m), 7.23 (1H, td), 7.32 (1H, s), 13.59 (1H, s); m/z: (ES+) MH+, 171.20. c) 2-Chloro-7-fluoro-1H-benzo[d]imidazole (1.7 g, 9.97 mmol) was charged to a high pressure autoclave PV10832 (Parr 160 ml) with methylamine (40% EtOH solution, 50 ml, 9.97 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 13 bar. The mixture was evaporated and the residue dissolved in MeOH and then added to an SCX column. The column was eluted with 7N ammonia in MeOH and fractions containing product were evaporated to leave a brown oil. The oil was purified by flash chromatography on silica, eluting with a gradient of 5 to 20% MeOH in DCM. Pure fractions were evaporated to afford 7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.230 g, 75%); 1H NMR (400 MHz, DMSO-d6) 2.88 (3H, d), 6.54 (1H, bs), 6.67-6.73 (1H, m), 6.81 (1H, dd), 6.95 (1H, d); m/z: (ES+) MH+, 166.00.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.82 mL
Type
solvent
Reaction Step One
Quantity
0.848 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared by the method of Preparation 24 from 1,2-diamino-3-fluorobenzene [J.O.C. 1969, 34(2), 384] and 1,1'-carbonyldimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.